2,2-dimethyl-N-(3-methylphenyl)hydrazinecarbothioamide
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Overview
Description
2,2-dimethyl-N-(3-methylphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C12H17N3S This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 3-methylphenyl ring, along with two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(3-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-methylphenylhydrazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(3-methylphenyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2,2-dimethyl-N-(3-methylphenyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(3-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(3-methylphenyl)propanamide
- N-(2,3-dimethylphenyl)hydrazinecarbothioamide
- 2-(2-bromobenzoyl)-N-(3-methylphenyl)hydrazinecarbothioamide
Uniqueness
2,2-dimethyl-N-(3-methylphenyl)hydrazinecarbothioamide is unique due to its specific structural features, such as the presence of both hydrazinecarbothioamide and 3-methylphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15N3S |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C10H15N3S/c1-8-5-4-6-9(7-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
UBXFLNLCCOSLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN(C)C |
Origin of Product |
United States |
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